8-喹啉基 2,5-二甲基苯磺酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

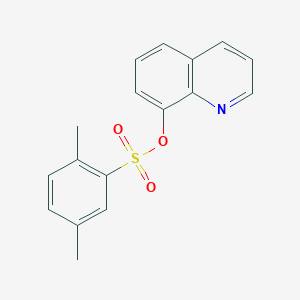

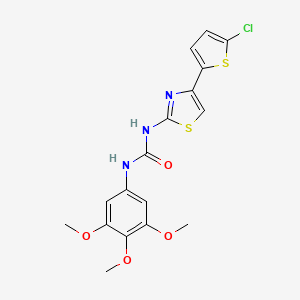

Quinolin-8-yl 2,5-dimethylbenzenesulfonate is an organic compound that belongs to the sulfonyl ester chemical family. It has a molecular formula of C17H15NO3S and a molecular weight of 313.37 .

Synthesis Analysis

The synthesis of quinoline derivatives has been reported in various studies . For instance, a highly enantioselective biocatalytic dynamic kinetic resolution (DKR) of 2-(quinoline-8-yl) 3-methylbenzaldehydes and 1-naphthaldehydes has been described . The reaction proceeds by atroposelective carbonyl reduction catalyzed by commercial ketoreductases (KREDs), generally reaching high conversions and excellent enantiomeric excesses .Molecular Structure Analysis

The molecular structure of Quinolin-8-yl 2,5-dimethylbenzenesulfonate consists of a benzene ring fused with a pyridine moiety . The torsion angle about the O—S bond between the quinoline system and the benzene ring is significant .Chemical Reactions Analysis

Quinoline derivatives have been involved in various chemical reactions . For example, a biocatalytic dynamic kinetic resolution (DKR) of 2-(quinoline-8-yl) 3-methylbenzaldehydes and 1-naphthaldehydes has been described . The reaction proceeds by atroposelective carbonyl reduction catalyzed by commercial ketoreductases (KREDs) .Physical And Chemical Properties Analysis

Quinolin-8-yl 2,5-dimethylbenzenesulfonate has a molecular formula of C17H15NO3S and a molecular weight of 313.37 . Further physical and chemical properties may be determined through experimental procedures .作用机制

Target of Action

Quinolin-8-yl 2,5-dimethylbenzenesulfonate, like other quinoline derivatives, has been found to have anticancer properties . The primary targets of this compound are proteins in the PI3K/AKT/mTOR pathway , which plays a crucial role in cell proliferation and survival .

Mode of Action

The compound interacts with its targets by binding to them, which can inhibit their function . This interaction results in changes in the activity of the PI3K/AKT/mTOR pathway, potentially leading to decreased cell proliferation and increased cell death .

Biochemical Pathways

The PI3K/AKT/mTOR pathway is the primary biochemical pathway affected by Quinolin-8-yl 2,5-dimethylbenzenesulfonate . This pathway is involved in multiple cellular processes, including cell growth, proliferation, and survival . By inhibiting this pathway, the compound can disrupt these processes, potentially leading to the death of cancer cells .

Result of Action

The molecular and cellular effects of Quinolin-8-yl 2,5-dimethylbenzenesulfonate’s action are primarily related to its impact on the PI3K/AKT/mTOR pathway . By inhibiting this pathway, the compound can disrupt cell growth and proliferation, potentially leading to cell death .

实验室实验的优点和局限性

One advantage of Quinolin-8-yl 2,5-dimethylbenzenesulfonate is its ability to enhance the immune response to a wide range of antigens. This makes it a useful adjuvant for vaccine development. However, Quinolin-8-yl 2,5-dimethylbenzenesulfonate can be difficult to synthesize and purify, which can limit its availability for research purposes.

未来方向

There are a number of future directions for research on Quinolin-8-yl 2,5-dimethylbenzenesulfonate. One area of research is the development of new vaccine formulations that incorporate Quinolin-8-yl 2,5-dimethylbenzenesulfonate. Another area of research is the study of the mechanism of action of Quinolin-8-yl 2,5-dimethylbenzenesulfonate and its effects on the immune system. Additionally, there is ongoing research on the synthesis and purification of Quinolin-8-yl 2,5-dimethylbenzenesulfonate to improve its availability for research and vaccine development.

合成方法

Quinolin-8-yl 2,5-dimethylbenzenesulfonate is synthesized from the bark of the Quillaja saponaria tree. The bark is first extracted with a solvent such as ethanol or methanol. The extract is then purified using various chromatography techniques to isolate the Quinolin-8-yl 2,5-dimethylbenzenesulfonate molecule.

科学研究应用

非对映选择性合成

“8-喹啉基 2,5-二甲基苯磺酸酯” 已用于通过生物催化动力学拆分合成 2-(喹啉-8-基)苄醇 . 该过程高度对映选择性,通过商业酮还原酶 (KRED) 催化的非对映选择性羰基还原进行,通常能达到高转化率和优异的对映异构体过量 .

生物催化动力学拆分

该化合物已用于 2-(喹啉-8-基) 3-甲基苯甲醛和 1-萘甲醛的生物催化动力学拆分 . 该反应通过商业酮还原酶 (KRED) 催化的非对映选择性羰基还原进行,通常能达到高转化率和优异的对映异构体过量 .

轴手性 (杂)联芳烃的合成

“8-喹啉基 2,5-二甲基苯磺酸酯” 已用于轴手性 (杂)联芳烃的合成 . 这些是几种天然产物、生物活性化合物、手性配体和催化剂中的关键结构基序 .

杂联芳烃体系的合成

该化合物已用于杂联芳烃体系的合成,尤其是 (异)喹啉衍生物 . 在考虑手性 8-芳基喹啉非对映异构体的合成时,这一点尤为明显 .

联芳烃化合物的合成

“8-喹啉基 2,5-二甲基苯磺酸酯” 已用于联芳烃化合物的合成 . 已经建立了几种合成联芳烃化合物的方法 .

手性 8-芳基喹啉非对映异构体的合成

属性

IUPAC Name |

quinolin-8-yl 2,5-dimethylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3S/c1-12-8-9-13(2)16(11-12)22(19,20)21-15-7-3-5-14-6-4-10-18-17(14)15/h3-11H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWMCCYBPSZGYRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2384918.png)

![N-[(2-chlorophenyl)methyl]-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2384919.png)

![2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2384920.png)

![2-[(4-Bromophenyl)sulfanylmethyl]-6-chloro-3-(2-methylphenyl)quinazolin-4-one](/img/structure/B2384924.png)

![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2384930.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide](/img/structure/B2384931.png)

![N-(4-chlorobenzyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2384935.png)

![{2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-(2-methylphenyl)carbamate](/img/structure/B2384939.png)

![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2384940.png)